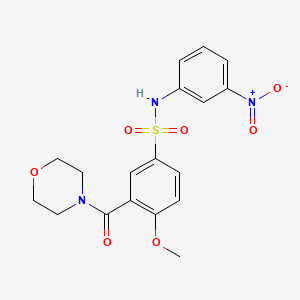
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(3-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(3-nitrophenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a morpholine ring, a nitrophenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(3-nitrophenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the methoxy group, morpholine ring, and nitrophenyl group through various substitution and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, methoxy aniline, and morpholine, under conditions such as refluxing in organic solvents and the use of catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas and palladium catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(3-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-3-nitrobenzenesulfonamide: Lacks the morpholine ring, making it less versatile in certain applications.
3-(morpholin-4-ylcarbonyl)-N-(3-nitrophenyl)benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
Uniqueness
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(3-nitrophenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the morpholine ring provides additional binding sites for molecular interactions.
Propriétés
Formule moléculaire |
C18H19N3O7S |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
4-methoxy-3-(morpholine-4-carbonyl)-N-(3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O7S/c1-27-17-6-5-15(12-16(17)18(22)20-7-9-28-10-8-20)29(25,26)19-13-3-2-4-14(11-13)21(23)24/h2-6,11-12,19H,7-10H2,1H3 |
Clé InChI |
BTVRYSHWOROBJY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















